5-(Dimethylphosphoryl)thiophene-2-carboxylic acid

Description

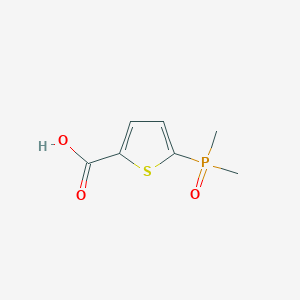

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid is a thiophene derivative substituted at the 5-position with a dimethylphosphoryl group (–PO(CH₃)₂) and a carboxylic acid (–COOH) at the 2-position. Thiophene derivatives are widely studied for their applications in pharmaceuticals, materials science, and agrochemicals due to their electronic delocalization and versatility in functionalization .

Properties

IUPAC Name |

5-dimethylphosphorylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O3PS/c1-11(2,10)6-4-3-5(12-6)7(8)9/h3-4H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGQMZMPMRZWMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=C(S1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Activation : The bromine atom at the 5-position of the thiophene ring undergoes oxidative addition with a palladium catalyst (e.g., Pd(PPh₃)₄), forming a Pd(II) intermediate.

-

Transmetallation : A dimethylphosphine oxide boronic acid or pinacol ester reacts with the Pd complex, transferring the phosphoryl group.

-

Reductive Elimination : The Pd catalyst releases the coupled product, yielding the phosphorylated thiophene derivative.

Key Conditions :

Post-Reaction Processing

The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH (2M) at 60°C for 4 hours, followed by acidification with HCl to pH 2. Purification via recrystallization (ethanol/water) achieves >98% purity.

Alternative Synthetic Routes

Nucleophilic Substitution with Phosphine Oxide Anions

A hypothetical route involves displacing the bromine atom in 5-bromo-2-thiophenecarboxylic acid with a dimethylphosphine oxide anion.

Steps :

-

Generate the phosphine oxide anion by deprotonating dimethylphosphine oxide with NaH.

-

React with 5-bromo-2-thiophenecarboxylic acid methyl ester in DMF at 80°C.

-

Hydrolyze the ester to the acid.

Challenges :

-

Low reactivity of aryl bromides toward nucleophilic substitution.

-

Competing elimination or side reactions.

Oxidation of Phosphine Precursors

Introducing a dimethylphosphine group followed by oxidation could yield the phosphoryl moiety.

Procedure :

-

Grignard Reaction : Treat 5-bromo-2-thiophenecarboxylic acid with Me₂PMgCl to form 5-(dimethylphosphine)-2-thiophenecarboxylic acid.

-

Oxidation : Use H₂O₂ or Ozone to oxidize the phosphine to the phosphoryl group.

Limitations :

-

Grignard reagents may decompose under acidic conditions (from the carboxylic acid).

-

Requires protection/deprotection of the carboxylic acid group.

Comparative Analysis of Methods

Optimization and Scale-Up Considerations

Catalyst Efficiency

Alternative catalysts like PdCl₂(dppf) may reduce costs while maintaining efficiency. In similar Suzuki couplings, PdCl₂(dppf) achieved 85% yields with shorter reaction times (8 hours).

Solvent Effects

Replacing 1,4-dioxane with toluene or THF could lower toxicity. However, polar aprotic solvents like DMF may enhance nucleophilic substitution routes.

Temperature Control

Lowering the cross-coupling temperature to 70°C with microwave assistance reduced side products in analogous syntheses.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene ring.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antiviral Activity :

- Research indicates that derivatives of thiophene-2-carboxylic acids, including those related to 5-(dimethylphosphoryl)thiophene-2-carboxylic acid, have shown potential as inhibitors of Hepatitis C Virus (HCV) NS5B polymerase. These compounds exhibit promising activity against HCV replication in cellular models, making them candidates for antiviral drug development .

-

Anticancer Properties :

- The incorporation of phosphine oxides into thiophene derivatives has been linked to enhanced anticancer activity. For instance, compounds that include this compound fragments have been explored for their efficacy against non-small cell lung cancer (NSCLC). The phosphine oxide moiety improves selectivity and potency, contributing to the development of effective therapies like brigatinib .

-

Analgesic Effects :

- Recent studies have evaluated the analgesic properties of related thiophene compounds. Research demonstrated that certain derivatives exhibited significant analgesic effects exceeding those of standard analgesics, suggesting that modifications to the thiophene structure could yield potent pain relief agents .

Case Studies and Research Findings

Industrial Applications

The versatility of this compound extends to industrial applications where it can serve as an intermediate in the synthesis of more complex organic molecules. Its role as a building block in pharmaceutical chemistry is particularly noteworthy, facilitating the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The thiophene ring can engage in π-π stacking interactions, further contributing to its biological and chemical activity.

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., –Cl, –COOCH₃) increase electrophilicity of the thiophene ring, enhancing reactivity in cross-coupling reactions . The dimethylphosphoryl group, a strong electron-withdrawing substituent, likely stabilizes negative charges, making the compound suitable for coordination chemistry.

- Solubility : Polar groups like –COOH and –PO(CH₃)₂ improve water solubility, whereas hydrophobic substituents (e.g., –CH₃, –SCH₃) favor lipid membrane permeability .

- Steric Effects : Bulky substituents (e.g., benzo-fused rings in ) reduce reaction rates in nucleophilic substitutions but improve target selectivity in drug design .

Biological Activity

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a thiophene ring and a dimethylphosphoryl group, suggests various mechanisms of action that could be explored for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H10O4PS

- Molecular Weight : 207.19 g/mol

- CAS Number : 2361970

The presence of the dimethylphosphoryl group is significant as it may contribute to the compound's interaction with biological targets, enhancing its pharmacological profile.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The phosphoryl group can interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is crucial in the context of diseases where enzyme dysregulation is a factor.

- Cell Signaling Pathways : The compound may modulate cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

Antimicrobial Properties

Recent studies have indicated that thiophene derivatives possess antimicrobial properties. For instance, research has shown that compounds similar to this compound exhibit significant activity against various bacterial strains. The effectiveness of these compounds often correlates with their structural characteristics, particularly the presence of electron-withdrawing groups that enhance their reactivity against microbial targets.

Antiviral Activity

Thiophene-based compounds have been investigated for their antiviral potential, particularly against Hepatitis C Virus (HCV). Research indicates that certain thiophene derivatives can inhibit HCV NS5B polymerase, which is essential for viral replication. This suggests that this compound may also exhibit similar antiviral properties, warranting further investigation.

Case Studies

-

Inhibition of HCV Replication :

A study focused on the structure-activity relationship (SAR) of thiophene-2-carboxylic acids demonstrated that modifications to the thiophene ring could enhance inhibitory effects against HCV NS5B polymerase. The findings suggest that incorporating a dimethylphosphoryl group may improve potency compared to other substituents . -

Antimicrobial Efficacy :

Another investigation assessed the antimicrobial activity of various thiophene derivatives, including those with phosphoryl groups. Results indicated that these compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents in treating bacterial infections .

Table 1: Comparative Biological Activities of Thiophene Derivatives

Q & A

Q. What are the recommended safety protocols for handling 5-(Dimethylphosphoryl)thiophene-2-carboxylic acid in laboratory settings?

Answer: While direct safety data for this compound are unavailable, protocols for structurally similar thiophene derivatives (e.g., thiophene-2-carboxylic acid) provide guidance:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile) and lab coats to prevent skin contact. Inspect gloves for permeability using manufacturer guidelines .

- Ventilation: Use fume hoods to minimize inhalation risks, as thiophene derivatives may release hazardous decomposition products (e.g., sulfur oxides) under thermal stress .

- Storage: Store in a cool, dry environment away from strong oxidizers, acids, or bases due to incompatibility risks .

Q. How can researchers optimize the synthesis of this compound?

Answer: Synthesis strategies for phosphorylated thiophenes often involve:

- Phosphorylation of thiophene precursors: Use dimethylphosphite or phosphoryl chloride in anhydrous conditions, with catalysts like triethylamine.

- Purification: Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product .

- Yield optimization: Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of phosphorylating agents .

Q. What analytical techniques are suitable for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): and NMR to confirm the dimethylphosphoryl group and thiophene backbone .

- Infrared (IR) Spectroscopy: Identify characteristic peaks for phosphoryl (P=O, ~1250 cm) and carboxylic acid (C=O, ~1700 cm) groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the dimethylphosphoryl group influence the electronic properties of the thiophene ring?

Answer: The electron-withdrawing phosphoryl group alters the thiophene’s aromaticity, reducing electron density at the 2-position. This can be quantified via:

Q. What are the potential applications of this compound in materials science?

Answer:

- Coordination chemistry: The carboxylic acid and phosphoryl groups enable metal chelation (e.g., with transition metals like Cu) for catalytic or sensing applications .

- Surface functionalization: Covalent attachment to graphene or nanoparticles via carboxylate coupling, enhancing IR absorption for photodetectors .

Q. How can researchers resolve contradictions in reported reactivity data for phosphorylated thiophenes?

Answer:

- Controlled reaction screening: Systematically vary solvents (polar vs. nonpolar), temperatures, and catalysts to identify conflicting trends .

- Mechanistic probes: Use isotopic labeling (e.g., in phosphoryl groups) or in-situ IR to track intermediate formation .

- Cross-validation: Compare results with analogous compounds (e.g., 5-(2,4,6-trimethylphenyl)thiophene-2-carboxylic acid) to isolate substituent effects .

Methodological Guidance

Q. What precautions should be taken during scale-up synthesis?

Answer:

Q. How can computational tools aid in predicting biological activity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.